![molecular formula C5H6ClNS2 B3038485 Thiazole, 2-chloro-5-[(methylthio)methyl]- CAS No. 866039-38-5](/img/structure/B3038485.png)

Thiazole, 2-chloro-5-[(methylthio)methyl]-

説明

Synthesis Analysis

The synthesis of “Thiazole, 2-chloro-5-[(methylthio)methyl]-” involves several steps. The process comprises reacting a compound of formula (II), in free form or in salt form, (III), (IV), (V) or (VI) with a chlorinating agent . The compounds of the formulae (III) and (IV) are used in this process as intermediates .Molecular Structure Analysis

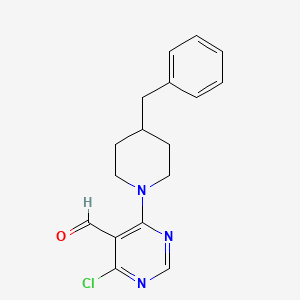

The molecular formula of “Thiazole, 2-chloro-5-[(methylthio)methyl]-” is C4H3Cl2NS . The average mass is 168.044 Da and the monoisotopic mass is 166.936325 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Thiazole, 2-chloro-5-[(methylthio)methyl]-” include donor–acceptor, nucleophilic, and oxidation reactions . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Physical And Chemical Properties Analysis

“Thiazole, 2-chloro-5-[(methylthio)methyl]-” is a colorless liquid at room temperature and forms needle-like crystals . It is insoluble in water but soluble in dichloromethane, chloroform, and carbon tetrachloride .科学的研究の応用

Antimicrobial Activity

Thiazole derivatives have been found to possess significant antimicrobial activity . They have been reported to be effective against a variety of bacterial and fungal strains . For example, 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles have shown promising results in their antibacterial and antifungal activities .

Antiprotozoal Activity

Thiazole and bisthiazole derivatives have been reported to exhibit antiprotozoal activity . This makes them potential candidates for the development of new drugs for the treatment of protozoal infections .

Antitumor Activity

Thiazole compounds have also been found to have antitumor activity . This suggests that they could be used in the development of new anticancer drugs .

Anti-Inflammatory Effects

Thiazole derivatives have been reported to have anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antiviral Activity

Thiazole compounds have been found to possess antiviral activity . This suggests that they could be used in the development of new antiviral drugs .

Antihelmintic Activity

Thiazole derivatives have been reported to have antihelmintic activity . This makes them potential candidates for the development of new drugs for the treatment of helminth infections .

Antioxidant Activity

Thiazole compounds have been found to have antioxidant activity . This suggests that they could be used in the development of new antioxidant drugs .

Analgesic Activity

Thiazole derivatives have been reported to have analgesic activity . This makes them potential candidates for the development of new analgesic drugs .

Safety And Hazards

The safety data sheet for “Thiazole, 2-chloro-5-[(methylthio)methyl]-” indicates that it is toxic in contact with skin and harmful if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects .

特性

IUPAC Name |

2-chloro-5-(methylsulfanylmethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS2/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXJTKLXLNZKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CN=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole, 2-chloro-5-[(methylthio)methyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(2-Bromophenyl)methoxy]-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanimine](/img/structure/B3038402.png)

![3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid](/img/structure/B3038404.png)

![2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B3038409.png)

![2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B3038410.png)

![3-chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B3038412.png)

![5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038414.png)

![{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol](/img/structure/B3038415.png)

![3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide](/img/structure/B3038416.png)

![Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate](/img/structure/B3038418.png)

![2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B3038422.png)

![8-[(6-Chloropyridin-3-yl)methoxy]quinoline](/img/structure/B3038423.png)

methanone](/img/structure/B3038424.png)

![1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine](/img/structure/B3038425.png)